molecular formula C24H24N2O6S B3737878 methyl 2-{[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

methyl 2-{[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No.: B3737878
M. Wt: 468.5 g/mol
InChI Key: GWQMTXQHXZJKTO-UHFFFAOYSA-N
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Description

“Methyl 2-{[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate” is a complex organic compound. It contains an ethoxyphenyl group, a phenylsulfonyl group, a glycyl (amino acid) group, and a benzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoate group would likely contribute to the compound’s overall planarity, while the ethoxyphenyl and phenylsulfonyl groups could add steric bulk .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzoate ester could be hydrolyzed under acidic or basic conditions to yield benzoic acid and an alcohol. The amide linkage in the glycyl group could also be hydrolyzed .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its overall size, shape, charge distribution, and the presence of polar or nonpolar regions could influence properties like solubility, melting point, and reactivity .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action. If this compound is intended to be a drug or a biological probe, its mechanism would depend on its interactions with biological macromolecules .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. If it has potential biological activity, it could be tested in various assays to determine its effects .

Properties

IUPAC Name

methyl 2-[[2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-3-32-22-16-10-9-15-21(22)26(33(29,30)18-11-5-4-6-12-18)17-23(27)25-20-14-8-7-13-19(20)24(28)31-2/h4-16H,3,17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQMTXQHXZJKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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